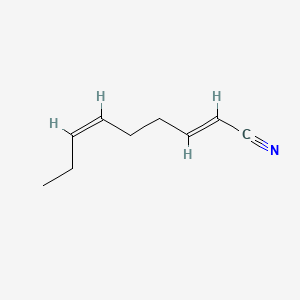
(2E,6Z)-Nona-2,6-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6Z)-Nona-2,6-dienenitrile is an organic compound characterized by the presence of two double bonds and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-Nona-2,6-dienenitrile typically involves the use of specific reagents and catalysts to achieve the desired configuration of double bonds. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2E,6Z)-Nona-2,6-dienenitrile can undergo various chemical reactions, including:
Oxidation: The double bonds can be oxidized to form epoxides or diols.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for nitrile reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Amines: From reduction of the nitrile group.
Various Derivatives: From substitution reactions.
Scientific Research Applications
(2E,6Z)-Nona-2,6-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which (2E,6Z)-Nona-2,6-dienenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, while the double bonds can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(2E,6Z)-Nona-2,6-dienal: Similar structure but with an aldehyde group instead of a nitrile group.
(2E,6Z)-2,6-Nonadienoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
(2E,6Z)-Nona-2,6-dienenitrile is unique due to the presence of the nitrile group, which imparts different reactivity and properties compared to its analogs with aldehyde or carboxylic acid groups. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
97752-28-8 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
(2E,6Z)-nona-2,6-dienenitrile |
InChI |
InChI=1S/C9H13N/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8H,2,5-6H2,1H3/b4-3-,8-7+ |
InChI Key |
DSOXXQLCMAEPEZ-ODYTWBPASA-N |
Isomeric SMILES |
CC/C=C\CC/C=C/C#N |
Canonical SMILES |
CCC=CCCC=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















